molecular formula C8H6BrFO B1529517 2-(Bromomethyl)-3-fluorobenzaldehyde CAS No. 1379312-99-8

2-(Bromomethyl)-3-fluorobenzaldehyde

Cat. No. B1529517
CAS RN: 1379312-99-8
M. Wt: 217.03 g/mol
InChI Key: KYJBZHKEUREGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromomethyl compounds has been extensively studied. For instance, a synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid has been reported, which involves several steps . Another study discusses the synthesis of various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Chemical Reactions Analysis

Bromomethyl compounds are known to undergo various chemical reactions. For example, elimination reactions between a simple halogenoalkane like 2-bromopropane and hydroxide ions have been reported . Another study discusses the hydrolysis of 2-bromo-2-methylpropane .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Acridinones : The compound has been utilized in the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones, demonstrating its potential as a precursor in complex organic synthesis routes. This process involves the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes, highlighting the compound's role in facilitating the efficient construction of acridinone frameworks, which are of interest due to their diverse biological activities (Kobayashi et al., 2013).

  • Palladium-Catalyzed Syntheses : It serves as a key intermediate in palladium-catalyzed syntheses, such as the facile synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines. This showcases its importance in the development of novel synthetic methodologies that are pivotal in medicinal chemistry for constructing heterocyclic compounds with potential pharmacological properties (Cho et al., 2004).

  • Selective Ortho-Bromination : The compound is also a starting material for selective ortho-bromination processes of substituted benzaldoximes, leading to the synthesis of various 2-bromobenzaldehydes. This technique underscores its utility in introducing bromine atoms selectively, which is crucial for further functionalization in organic synthesis (Dubost et al., 2011).

  • Review on Synthetic Applications : A comprehensive review detailing the last ten years' advancement in the use of 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, including the compound of interest, for various synthetic applications under palladium-catalyzed conditions has been published. This highlights its significance in the synthesis of compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).

  • Molecular Structure and Vibrational Spectroscopy : Research has been conducted on the molecular structure and properties of related compounds, such as 2-fluoro-4-bromobenzaldehyde, through experimental techniques like X-ray diffraction and vibrational spectroscopy, complemented by computational studies. These studies provide insights into the molecular configurations, dimer formations, and characteristic frequencies, which are crucial for understanding the chemical behavior and applications of such compounds in further synthetic and analytical endeavors (Tursun et al., 2015).

Future Directions

Bromomethyl compounds have been investigated for their potential as drug candidates for the treatment of cancer and other diseases. They have also been used as building blocks for the synthesis of various compounds, including chiral alcohols and amino acids .

Mechanism of Action

properties

IUPAC Name

2-(bromomethyl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJBZHKEUREGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-3-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-3-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-3-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-3-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-3-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-3-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-3-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.